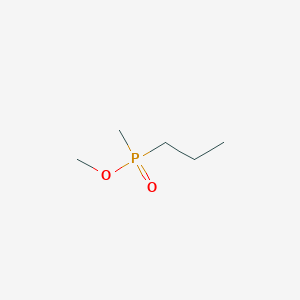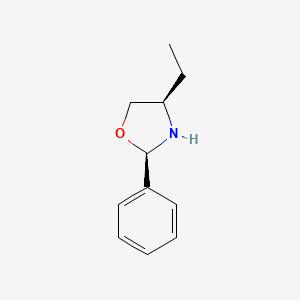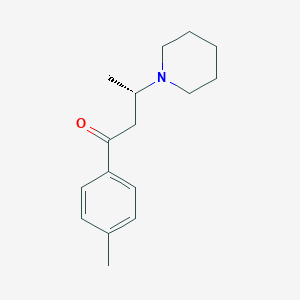![molecular formula C20H17N3O B14221999 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one CAS No. 827303-78-6](/img/structure/B14221999.png)
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core substituted with a phenyl ring that is further substituted with a 2,5-dimethylpyrrole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The 2,5-dimethylpyrrole moiety can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Coupling with Phenyl Ring: The synthesized 2,5-dimethylpyrrole is then coupled with a phenyl ring through a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Formation of the Phthalazinone Core: The final step involves the cyclization of the intermediate compound to form the phthalazinone core. This can be achieved through a condensation reaction with hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to cell death.
類似化合物との比較
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound shares the 2,5-dimethylpyrrole moiety and has shown similar biological activities.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide: Another compound with the 2,5-dimethylpyrrole group, known for its antimicrobial properties.
Uniqueness
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
827303-78-6 |
|---|---|
分子式 |
C20H17N3O |
分子量 |
315.4 g/mol |
IUPAC名 |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C20H17N3O/c1-13-7-8-14(2)23(13)16-11-9-15(10-12-16)19-17-5-3-4-6-18(17)20(24)22-21-19/h3-12H,1-2H3,(H,22,24) |
InChIキー |
ORZOKSNVMANCEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)


![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)



![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
